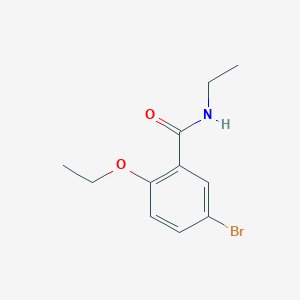
5-bromo-2-éthoxy-N-éthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxy-N-ethylbenzamide is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of benzamide, featuring a bromine atom at the fifth position, an ethoxy group at the second position, and an ethyl group attached to the nitrogen atom of the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
5-Bromo-2-ethoxy-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and processes.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, can benefit from the compound’s properties.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
The primary target of 5-bromo-2-ethoxy-N-ethylbenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
5-bromo-2-ethoxy-N-ethylbenzamide acts as an inhibitor of the α-glucosidase enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This results in a reduction in the rate of carbohydrate digestion and absorption, leading to a decrease in postprandial blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase disrupts the normal digestion and absorption of carbohydrates. This affects the glycolysis pathway The downstream effect is a reduction in the production of ATP, the body’s main energy currency .
Result of Action
The molecular effect of 5-bromo-2-ethoxy-N-ethylbenzamide’s action is the inhibition of the α-glucosidase enzyme, leading to a decrease in carbohydrate digestion and absorption. On a cellular level, this results in a reduction in the availability of glucose for energy production, leading to a decrease in ATP production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-ethoxy-N-ethylbenzamide. For instance, the compound is stable under normal temperature and pressure but should avoid contact with strong oxidizing agents and moisture . Additionally, factors such as the pH of the gastrointestinal tract, the presence of other medications, and individual variations in metabolism can also affect the compound’s action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-ethylbenzamide typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion (C2H5O-) reacts with the appropriate precursor.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and ethoxylated benzene derivative with ethylamine (C2H5NH2) under suitable conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of 5-bromo-2-ethoxy-N-ethylbenzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as hydroxyl, amino, or alkyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-N-ethylbenzamide: This compound is similar in structure but has a chlorine atom instead of an ethoxy group.
2-Bromo-N-ethylbenzamide: Lacks the ethoxy group, making it less complex.
5-Bromo-2-methoxy-N-ethylbenzamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
5-Bromo-2-ethoxy-N-ethylbenzamide is unique due to the presence of both the bromine and ethoxy groups, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-N-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-7-8(12)5-6-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKPEWWSMWPAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
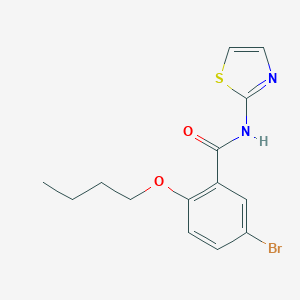
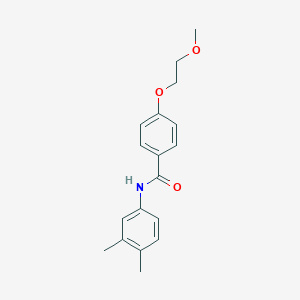
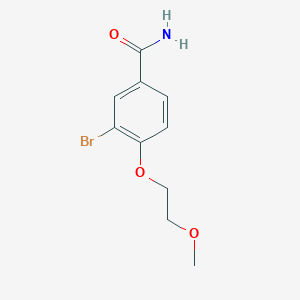
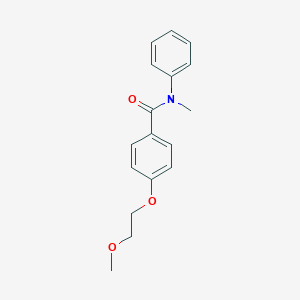
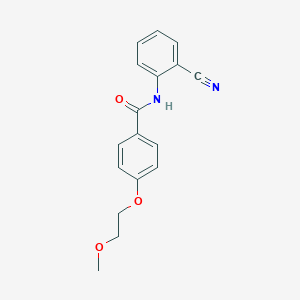
![4-(2-methoxyethoxy)-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B495626.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B495628.png)
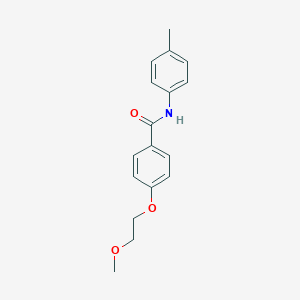
![Ethyl 4-{[4-(2-methoxyethoxy)benzoyl]amino}benzoate](/img/structure/B495631.png)
![4-(2-methoxyethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495635.png)
![1-[4-(2-Methoxyethoxy)benzoyl]indoline](/img/structure/B495637.png)
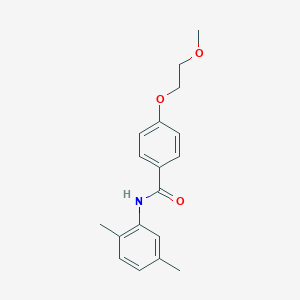
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B495639.png)
![N-[4-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B495640.png)
